![molecular formula C19H17FN4O B2590378 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one CAS No. 881567-05-1](/img/structure/B2590378.png)
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and the fluorophenethyl group. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they often include acids, bases, and solvents like ethanol or dichloromethane.
科学研究应用
Inhibition of Protein Kinases
One of the prominent applications of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is its role as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). FGFR1 is implicated in tumorigenesis, making it a significant target for anticancer therapies.
Case Study: FGFR1 Inhibition
A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.32 to 3.5 μM against FGFR1 kinase activity, indicating potent inhibitory effects. The most effective derivatives showed antiproliferative activity against the KG1 myeloma cell line, with IC50 values of 5.6 and 9.3 μM, respectively .
Compound | IC50 (μM) | Cell Line |
---|---|---|
Derivative A | 0.32 | KG1 |
Derivative B | 0.63 | KG1 |
Modulation of GABA-A Receptors
Another significant application is the modulation of GABA-A receptors, which are crucial in regulating neuronal excitability and have implications in treating neurological disorders.
Case Study: GABA-A Receptor Modulation
Recent research identified a series of benzo[d]imidazole derivatives that act as positive allosteric modulators (PAMs) for the GABA-A receptor. These compounds exhibited improved metabolic stability and reduced hepatotoxicity compared to existing drugs, highlighting their potential as therapeutic agents for neurological conditions .
Compound | Modulator Type | Metabolic Stability |
---|---|---|
Compound X | PAM | High |
Compound Y | PAM | Moderate |
Antibacterial Properties
The compound has also been explored for its antibacterial properties, particularly against resistant strains of bacteria.
Case Study: Antibacterial Activity
Research indicated that pyrrole-containing compounds derived from this scaffold demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, outperforming traditional antibiotics like vancomycin .
Compound | MIC (μg/mL) | Bacteria |
---|---|---|
Compound A | 0.125 | MSSA |
Compound B | 0.13–0.255 | MRSA |
Synthesis and Structure-Activity Relationship
The synthesis of derivatives from the parent compound has been a focal point in optimizing its biological activity.
Structure-Activity Relationship
Structure-activity relationship studies have revealed that modifications at specific positions on the pyrrole ring can enhance inhibitory potency against FGFR1 and improve selectivity towards GABA-A receptor subtypes .
Example Modifications:
- Position 4 Substitutions : Enhancements in FGFR1 inhibition.
- Position 2 Modifications : Increased GABA-A receptor modulation efficacy.
作用机制
The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Compared to other similar compounds, 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one stands out due to its unique combination of benzimidazole and pyrrole moieties. Similar compounds include:
- 4-(1H-benzimidazol-2-yl)benzaldehyde
- 5-chloro-1H-benzo[d]imidazol-2-yl)methanamine These compounds share structural similarities but differ in their functional groups and specific applications .
生物活性
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of imidazolylpyrrolones, including similar compounds, possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer-related target proteins and pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to be mediated through:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, limiting cancer cell proliferation.
Case Studies
Several studies have evaluated the efficacy of imidazolylpyrrolone derivatives in vitro and in vivo:
Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of imidazolylpyrrolones on renal cell carcinoma (RCC) cell lines (A498 and 786-O), two compounds demonstrated promising IC50 values. The presence of specific substituents on the imidazole ring was crucial for activity.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the phenyl group significantly affected the anticancer activity. For instance, compounds with a para-fluorophenyl substituent showed enhanced potency compared to their analogs without this modification.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one?
Cyclization reactions under basic conditions are effective for constructing pyrrolone cores. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines (e.g., aniline derivatives) yields structurally analogous compounds with yields up to 63% . Key steps include optimizing solvent systems (e.g., ethanol or THF) and reaction temperatures (e.g., reflux conditions). The presence of electron-withdrawing groups (e.g., fluorine) may necessitate inert atmospheres to prevent side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Multimodal characterization is critical:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns (e.g., fluorophenethyl groups via coupling constants) .
- FTIR : Detect carbonyl stretches (~1700 cm⁻¹) and amine/imine bands (~3300 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C19H16FN5O requires exact mass 365.132) .
- Melting Point Analysis : Compare with literature values to assess purity (e.g., analogous compounds melt at 138–211°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Dynamic Exchange in NMR : For tautomeric forms (e.g., keto-enol), variable-temperature NMR can distinguish equilibrium states .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., Z/E configurations in imidazole derivatives) .
- Computational Modeling : Compare experimental and DFT-calculated chemical shifts to validate assignments .
Q. How should experimental designs be structured to assess biological activity (e.g., antimicrobial potential)?
- In Vitro Assays : Use microbroth dilution (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria .
- Dose-Response Studies : Test 10–100 µM concentrations in triplicate, with positive controls (e.g., ciprofloxacin) .
- Mechanistic Probes : Combine with fluorescence-based assays (e.g., membrane permeability dyes) to study bacterial membrane disruption .
Q. What methodologies evaluate the compound’s stability under environmental or physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photolytic Stability : Expose to UV-Vis light (λ = 254–365 nm) and track decomposition kinetics .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (heating rate: 10°C/min) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to enhance coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. side reactions .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .
Q. Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Force Field Calibration : Refine parameters (e.g., partial charges) in molecular dynamics simulations .
- Solvent Effect Modeling : Include implicit/explicit solvent models (e.g., COSMO-RS) to improve agreement with NMR data .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) .
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-13-6-2-1-5-12(13)9-10-24-11-16(25)17(18(24)21)19-22-14-7-3-4-8-15(14)23-19/h1-8,21,25H,9-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTRVUHMKIFYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。